molecular formula C17H30O3 B12290110 (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester

Cat. No.: B12290110
M. Wt: 282.4 g/mol
InChI Key: CKASUARKSBQLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester is a complex organic compound with a unique structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester typically involves multiple steps, including the formation of the indene core, introduction of the hydroxy and methyl ester groups, and the establishment of the correct stereochemistry at each chiral center. Common reagents used in these synthetic routes include organometallic reagents, protecting groups, and chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the hydroxy group with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral indene derivatives and related structures with hydroxy and ester functional groups. Examples include:

  • (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-carboxylic Acid
  • (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-butyric Acid

Uniqueness

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-(4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-15,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKASUARKSBQLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C1CCC2C1(CCCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.